molecular formula C9H17Cl2NO B14734335 2,2-Dichloro-N-heptylethanimidic acid CAS No. 5439-34-9

2,2-Dichloro-N-heptylethanimidic acid

Cat. No.: B14734335
CAS No.: 5439-34-9
M. Wt: 226.14 g/mol
InChI Key: OPOWREBDOCAJDQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-heptylethanimidic acid is a chlorinated acetamide derivative characterized by a heptyl alkyl chain attached to the nitrogen atom and two chlorine atoms at the α-carbon of the ethanimidic acid backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long heptyl chain and electrophilic reactivity from the dichloro substitution.

Properties

CAS No.

5439-34-9

Molecular Formula

C9H17Cl2NO

Molecular Weight

226.14 g/mol

IUPAC Name

2,2-dichloro-N-heptylacetamide

InChI

InChI=1S/C9H17Cl2NO/c1-2-3-4-5-6-7-12-9(13)8(10)11/h8H,2-7H2,1H3,(H,12,13)

InChI Key

OPOWREBDOCAJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-heptylethanimidic acid typically involves the chlorination of N-heptylethanimidic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the efficiency and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to maintain consistent quality and high throughput. The use of advanced reactors and automation ensures precise control over reaction parameters, leading to the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-heptylethanimidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce heptylethanimidic acid derivatives.

Scientific Research Applications

2,2-Dichloro-N-heptylethanimidic acid has found applications in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-heptylethanimidic acid involves its interaction with molecular targets through its reactive chlorine atoms and ethanimidic acid moiety. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.

Comparison with Similar Compounds

Chloroacetamide Derivatives

Chloroacetamides are a class of compounds widely used as herbicides and pesticide intermediates. Key structural analogs and their differences are outlined below:

Compound Structure Key Features Applications Distinctions from Target Compound
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Methoxymethyl and diethylphenyl substituents Pre-emergent herbicide Shorter alkyl chain (methoxymethyl vs. heptyl); higher water solubility
Dimethenamid 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide Thienyl ring and branched alkoxy chain Corn and soybean herbicide Heterocyclic substituent (thienyl) enhances soil persistence; lacks dichloro substitution
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide Propoxyethyl chain Rice field herbicide Propoxyethyl chain increases mobility in aquatic systems; no dichloro group
Target Compound 2,2-dichloro-N-heptylethanimidic acid Heptyl chain and dichloro substitution Hypothesized agrochemical/pharma use Enhanced lipophilicity (heptyl) and reactivity (dichloro)

Key Observations :

  • The heptyl chain in the target compound likely increases membrane permeability compared to shorter-chain analogs like alachlor.

Substituted Ethanimidic Acids

Ethanimidic acids with dichloro or hydroxy substitutions exhibit distinct reactivity profiles:

Compound Structure Key Features Applications Distinctions from Target Compound
2-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide Dichlorophenyl and hydroxy groups Unknown (limited data) Unspecified biocidal or pharmaceutical use Aromatic dichloro substitution vs. aliphatic dichloro in target compound
Ranitidine Amino Alcohol Hemifumarate [5-[(dimethylamino)methyl]furan-2-yl]methanol Furan and dimethylamino groups Pharmaceutical intermediate (antacid) Polar furan ring contrasts with nonpolar heptyl chain in target compound
Target Compound This compound Aliphatic dichloro and heptyl chain Hypothesized intermediate or herbicide Combines lipophilic and electrophilic properties

Key Observations :

  • The aliphatic dichloro group in the target compound may confer greater stability in nonpolar environments compared to aromatic dichloro analogs .
  • The absence of heterocyclic rings (e.g., furan in ranitidine derivatives) suggests different synthetic pathways and reactivity .

Amine-Hydrochloride Derivatives

Compound Structure Key Features Applications Distinctions from Target Compound
2-(Diethylamino)ethyl Chloride Hydrochloride Chloroethyl-diethylamine hydrochloride Quaternary ammonium and chloride Pharma intermediate (e.g., antihistamines) Ionic nature vs. neutral acetamide in target compound
N-Methyl-DL-Phenylglycine Hydrochloride α-(methylamino)benzeneacetic acid HCl Chiral center and phenyl group Resolution agent in synthesis Polar carboxylic acid group absent in target compound

Key Observations :

  • The target compound’s neutral acetamide structure may offer better lipid bilayer penetration compared to ionic amine hydrochlorides .

Research Findings and Data Gaps

  • Toxicity : Dichloro substitution in acetamides is associated with increased neurotoxicity in some analogs (e.g., alachlor), but data on the target compound are absent .
  • Synthetic Accessibility : The heptyl chain may complicate synthesis compared to shorter-chain analogs, requiring specialized alkylation techniques.
  • Stability : Dichloro groups are prone to hydrolysis under basic conditions, suggesting the target compound may require stabilizers for commercial use .

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